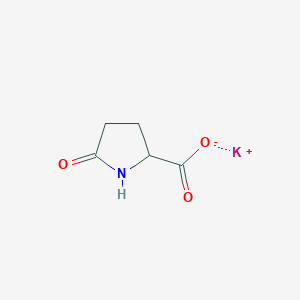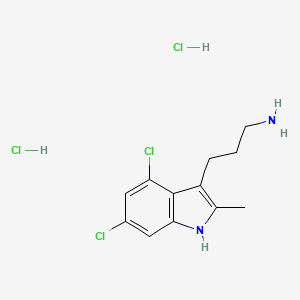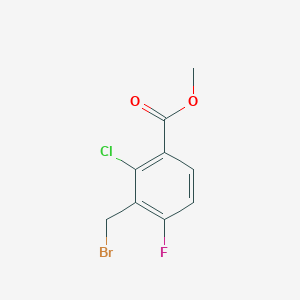![molecular formula C10H6S2 B13134220 Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
Thieno[2,3-b][1]benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno2,3-bbenzothiophene is an aromatic heterocyclic compound that consists of a fused thiophene and benzene ring. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications. Its structure allows for significant versatility in chemical reactions and applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thieno2,3-bbenzothiophene can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylthiophenes in the presence of a palladium catalyst. Another method includes the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt, which enables electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted thieno2,3-bbenzothiophenes .
Industrial Production Methods: Industrial production of thieno2,3-bbenzothiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Thieno2,3-bbenzothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Such as nitration, formylation, and acetylation, which typically occur at the 2-position of the thiophene ring.
Metallation: Using reagents like butyllithium, which allows for subsequent reactions with electrophiles to form substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, formic acid for formylation, and acetic anhydride for acetylation.
Metallation: Butyllithium is commonly used for lithiation reactions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted thieno2,3-bbenzothiophenes, which can be further utilized in organic synthesis and material science.
Applications De Recherche Scientifique
Thieno2,3-bbenzothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors in organic thin-film transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Thienobenzothiophene derivatives are used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which thieno2,3-bbenzothiophene exerts its effects is primarily through its electronic properties. The compound has been molecularly engineered to regulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This regulation allows for efficient electron transfer processes, which are crucial in applications like dye-sensitized solar cells and organic semiconductors .
Comparaison Avec Des Composés Similaires
Benzothiophene: An aromatic compound with a similar structure but lacks the fused thiophene ring.
Thieno[3,2-b]thiophene: Another thiophene derivative with different electronic properties and applications.
Uniqueness: Thieno2,3-bbenzothiophene is unique due to its fused ring structure, which provides enhanced electronic properties and stability. This makes it particularly valuable in high-performance organic electronic applications and as a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H6S2 |
|---|---|
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
thieno[2,3-b][1]benzothiole |
InChI |
InChI=1S/C10H6S2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
Clé InChI |
CCOBYENKQAYWJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



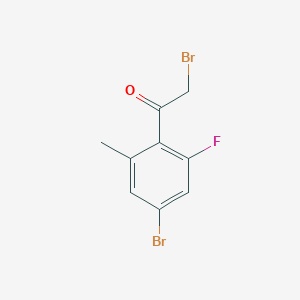
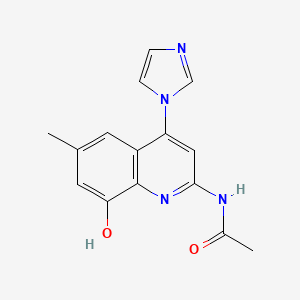

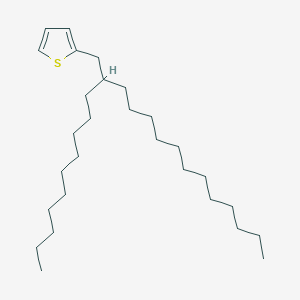
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)


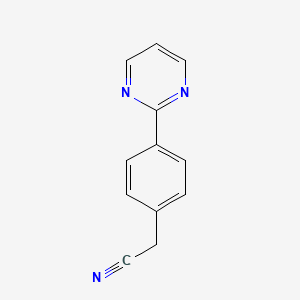

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
